Theophyllol

Descripción general

Descripción

Theophyllol, also known as Theophylline, is a bronchodilator used to treat symptoms of asthma, bronchitis, emphysema, and other breathing problems . It is a potent phosphodiesterase (PDE) inhibitor, adenosine receptor antagonist, and histone deacetylase (HDAC) activator .

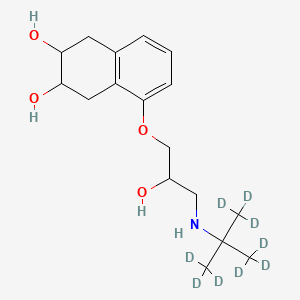

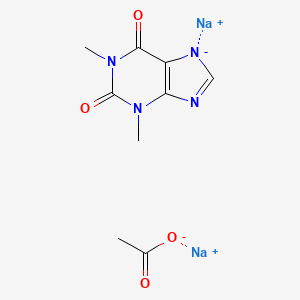

Molecular Structure Analysis

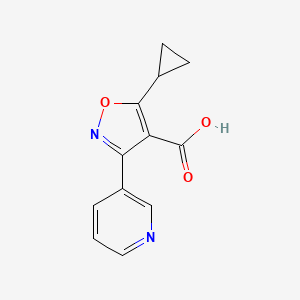

The molecular formula of Theophyllol is C7H7N4NaO2·C2H3NaO2, and its molecular weight is 284.18 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

Theophyllol is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is moisture-sensitive .Aplicaciones Científicas De Investigación

Theophylline in Cellular Engineering Research

Theophylline, a naturally occurring alkaloid, has been extensively used in cellular engineering research. Its primary application is in constructing and characterizing synthetic riboswitches for regulating gene expression. These riboswitches have been utilized in diverse areas such as controlling cellular motility, regulating carbon metabolism, constructing logic gates, screening for mutant enzymes, and controlling apoptosis. Theophylline's role extends to the regulation of RNA interference and genome editing through CRISPR systems. This highlights its significant impact in synthetic biology and metabolic engineering over the past 25 years, demonstrating its versatility in cellular engineering applications (Wrist, Sun, & Summers, 2020).

Theophylline's Effect on Tumour Necrosis Factor-alpha

Theophylline has been studied for its effect on the release of tumour necrosis factor-alpha (TNF-alpha) by blood monocytes and alveolar macrophages. It has been found to dose-dependently reduce TNF-alpha release in human blood monocytes, with significant inhibition observed at specific concentrations. This inhibition is also observed in rat blood monocytes and alveolar macrophages, indicating a broad application across species. The reduction of TNF-alpha release by theophylline suggests its potential therapeutic activity in conditions like bronchial hyperresponsiveness and asthma, given TNF-alpha's role in these pathologies (Spatafora, Chiappara, Merendino, D'Amico, Bellia, & Bonsignore, 1994).

Experimental Design and Pharmaceutical Formulation

In pharmaceutical industries, theophylline has been a subject of experimental research for optimizing excipient mixture composition. Studies have focused on planning mixture experiments using specific designs to analyze the blending properties of each mixture component and estimating empirical models. This approach helps in identifying optimal regions characterized by high solubility values for theophylline, providing insights into its behavior in pharmaceutical formulations and contributing to the development of more effective drug delivery systems (Campisi, Chicco, Vojnovic, & Phan-tan-luu, 1998).

Mecanismo De Acción

Target of Action

Theophyllol, also known as Theophylline, primarily targets phosphodiesterase (PDE) enzymes and adenosine receptors . These targets play crucial roles in various physiological processes. Phosphodiesterase enzymes are involved in the breakdown of cyclic AMP in smooth muscle cells, while adenosine receptors are involved in various functions such as neurotransmission and inflammation.

Mode of Action

Theophyllol interacts with its targets to bring about changes in cellular function. It acts as a competitive inhibitor of phosphodiesterase enzymes , particularly PDE3 . By inhibiting these enzymes, Theophyllol prevents the breakdown of cyclic AMP, leading to an increase in its levels. This results in the relaxation of bronchial smooth muscle and reduction of airway responsiveness to various stimuli .

Theophyllol also acts as an adenosine receptor antagonist . By blocking these receptors, it prevents the actions of adenosine, a molecule that can cause bronchoconstriction and inflammatory responses.

Biochemical Pathways

Theophyllol’s action on phosphodiesterase enzymes and adenosine receptors affects several biochemical pathways. The increase in cyclic AMP levels leads to the activation of protein kinase A, which then phosphorylates various target proteins, leading to changes in cell function . The antagonism of adenosine receptors can affect various signaling pathways involved in inflammation and neurotransmission .

Pharmacokinetics

Theophyllol exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. It is absorbed rapidly and completely after oral administration . Theophyllol is distributed throughout the body, with a distribution volume of approximately 0.45 L/kg based on ideal body weight . It is metabolized in the liver by cytochrome P450 isoenzymes, mainly CYP1A2, to form active metabolites . Theophyllol is excreted in the urine, with about 10% excreted as unchanged drug .

Result of Action

The primary molecular and cellular effect of Theophyllol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps in managing conditions like asthma and chronic obstructive pulmonary disease (COPD). Theophyllol also has anti-inflammatory effects, as it increases the production of anti-inflammatory cytokines and inhibits the production of inflammatory ones .

Action Environment

The action, efficacy, and stability of Theophyllol can be influenced by various environmental factors. These include factors like pH and temperature, which can affect the absorption and stability of the drug. Additionally, factors like diet and the presence of other drugs can affect the metabolism and excretion of Theophyllol, thereby influencing its efficacy .

Safety and Hazards

Propiedades

IUPAC Name |

disodium;1,3-dimethylpurin-7-ide-2,6-dione;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3H,1-2H3,(H,8,9,12);1H3,(H,3,4);;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJGJEZFCWRDSY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Theophyllol | |

CAS RN |

8002-89-9 | |

| Record name | Theophyllol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434442.png)

![[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid](/img/structure/B1434443.png)

![Disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate](/img/structure/B1434449.png)

![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434456.png)

![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)